

Application Notes and Protocols for Rp-8-Br-cAMPS in Neuroscience Research

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Compound of Interest

Compound Name: Rp-8-Br-cAMPS

Cat. No.: B1232401

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Introduction

Rp-8-Br-cAMPS (8-Bromo-adenosine-3',5'-cyclic monophosphorothioate, Rp-isomer) is a potent and cell-permeable competitive antagonist of cyclic adenosine monophosphate (cAMP) at its binding sites on the regulatory subunits of cAMP-dependent protein kinase (PKA).[1][2] Due to its preference for PKA type I, it serves as a valuable tool for dissecting the roles of specific PKA isoforms in neuronal signaling pathways.[3][4][5] Additionally, evidence suggests that **Rp-8-Br-cAMPS** can also act as an antagonist of the Exchange Protein Activated by cAMP (Epac), another key mediator of cAMP signaling.[1][6] Its resistance to hydrolysis by phosphodiesterases ensures sustained inhibitory action in experimental settings.[4] These properties make **Rp-8-Br-cAMPS** an indispensable pharmacological agent for investigating the multifaceted roles of the cAMP signaling cascade in synaptic plasticity, neuronal excitability, and gene expression.

Mechanism of Action

Rp-8-Br-cAMPS functions by binding to the cAMP-binding domains on the regulatory subunits of the PKA holoenzyme. This binding stabilizes the inactive conformation of PKA, preventing the release and activation of the catalytic subunits.[2] Consequently, the downstream phosphorylation of PKA substrates is inhibited. The bromination at the 8th position of the adenine ring enhances its lipophilicity and potency, particularly for PKA type I.[3][5]

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters for the use of **Rp-8-Br-cAMPS** and its derivatives in neuroscience research.

Compound	Target	Parameter	Value	Cell/System Type	Reference
Rp-8-Br-cAMPS	PKA type I	Potency	More potent than for PKA type II	Purified rabbit muscle PKA	[4]
Rp-8-Br-cAMPS	PKA	Inhibition	50-100 μ M inhibits insulin secretion	832/13 cells (derived from INS-1)	[2]
Rp-8-Br-cAMPS	PKA	Inhibition	1 mM completely blocks inhibition of LAK cytotoxicity	LAK cells	[2]
Rp-8-Br-cAMPS-pAB	PKA	Potency	\sim 100-fold more potent than Rp-8-Br-cAMPS	Transfected HEK cells	[1]
Rp-8-Br-cAMPS	Epac1/Epac2	Antagonism	Yes	In vitro Rap1 activation assay	[6]

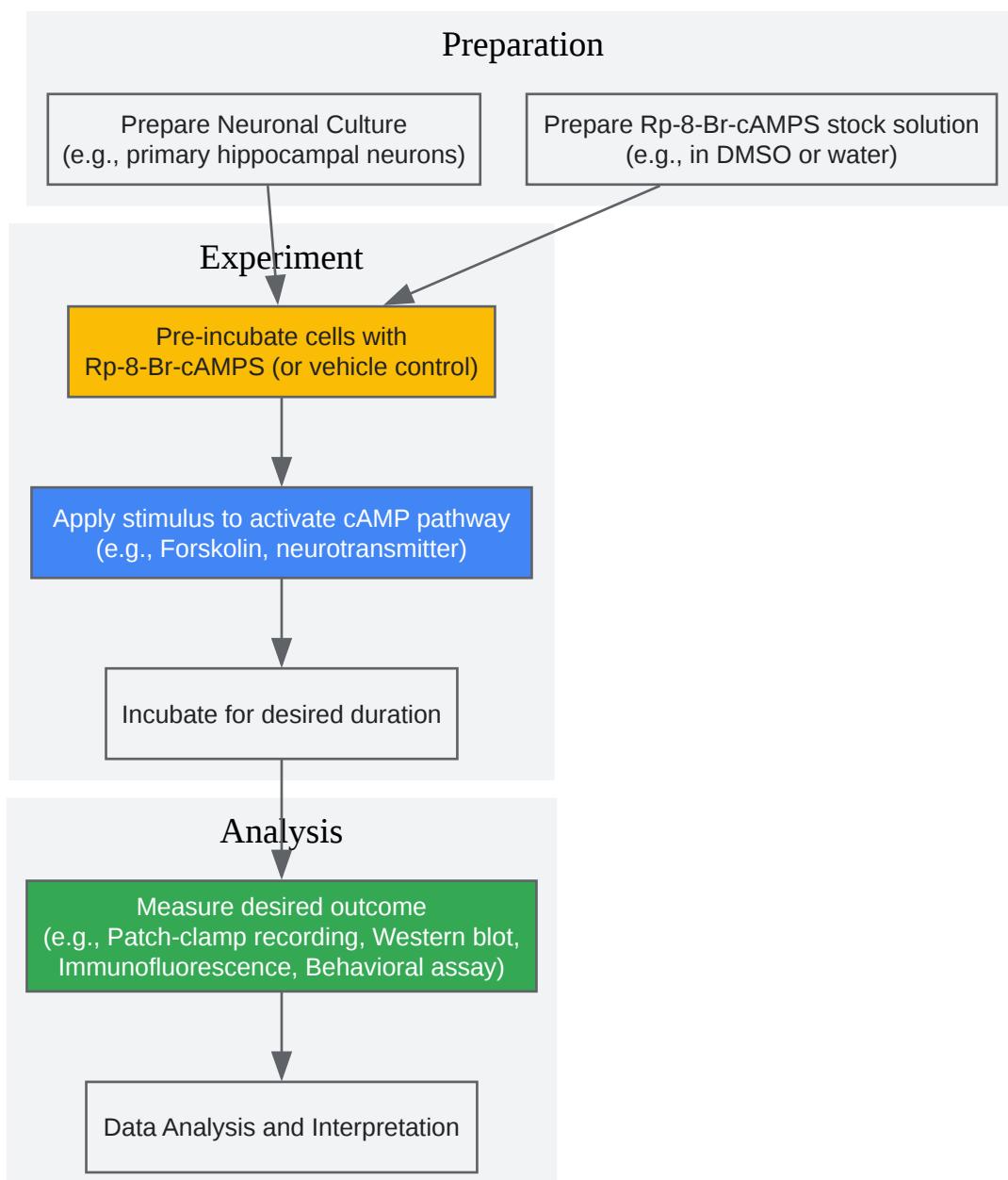
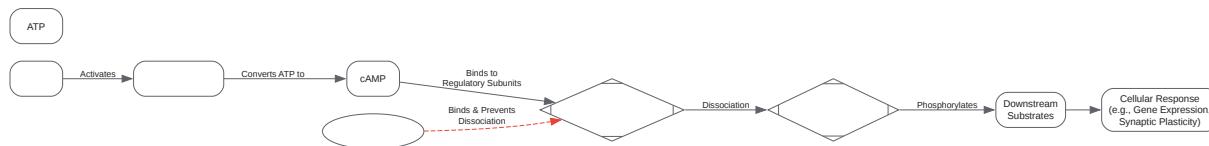
Table 1: Potency and Effective Concentrations of **Rp-8-Br-cAMPS**

Application	Compound	Concentration	Incubation Time	Effect	Reference
Inhibition of Insulin Secretion	Rp-8-Br-cAMPS	50-100 µM	2 min	Inhibition of insulin secretion	[2]
Blockade of Cytotoxicity Inhibition	Rp-8-Br-cAMPS	1 mM	4-6 h	Complete blockade of 2-chloroadenosine-induced inhibition	[2]
Inhibition of PKA-mediated gene expression	Rp-8-Br-cAMPS-pAB	Micromolar to nanomolar range	30 min pre-incubation, 4h co-administration	Dose-dependent inhibition of forskolin/IBM X stimulated gene expression	[1]
Reversal of LTP maintenance	Rp-cAMPS	4 mM (intracellular)	20 min	Significant decrease in LTP responses	[7]
Induction of Synaptic Enhancement	Sp-cAMPS (activator)	50 µM	-	Induces synaptic enhancement, blocked by Rp-cAMPS (100 µM)	[8]

Table 2: Application-Specific Concentrations and Effects

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways involving PKA and a general experimental workflow for using **Rp-8-Br-cAMPS**.



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